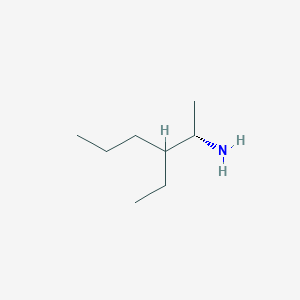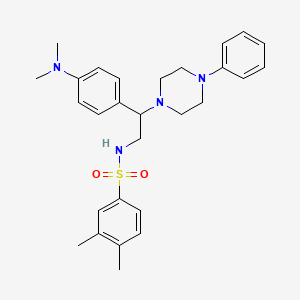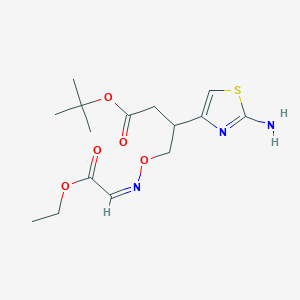
(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate” is a chemical compound with the CAS Number: 86299-47-0 . It has a molecular weight of 330.38 . The IUPAC name for this compound is (Z)-2- (2-amino-1H-1lambda3-thiazol-4-yl)-2- ( ( (1- (tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N3O5S/c1-12 (2,3)20-10 (19)13 (4,5)21-16-8 (9 (17)18)7-6-22-11 (14)15-7/h6,22H,1-5H3, (H2,14,15) (H,17,18)/b16-8- . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : The compound "(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate" and its derivatives are synthesized through various chemical reactions, employing techniques such as orthogonal experiments for optimum conditions, palladium-catalyzed Suzuki reactions, and Barbier-type reactions with different reagents. The synthesis involves careful manipulation of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields of the desired products (Wang Yu-huan, 2009), (Qi Zhang et al., 2022), (Z. R. Valiullina et al., 2018).
Structural Analysis and Conformation : The structural properties and conformations of similar compounds are extensively studied, revealing intricate details such as diastereoselectivity, intramolecular hydrogen bonds, and the orientation of functional groups. These insights are crucial for understanding the chemical behavior and potential applications of the compounds in various fields (K. Ravikumar et al., 2015), (Hadgu Girmay Gebreslasie et al., 2011).
Biodegradation and Environmental Interaction : Some studies focus on the biodegradation of similar compounds, evaluating their interaction with microorganisms and the environmental implications. For instance, the degradation of 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate by specific bacterial strains and its effects on soil parameters and plant growth have been examined (J. Ghosh & K. Rokade, 2011).
Chemical Reactions and Mechanisms : Detailed studies on the reactivity and interaction of related compounds with various chemicals are conducted to understand their chemical behavior. This includes examining hydrogen atom abstraction reactions, nucleophile-catalyzed additions, and transformations involving specific chemical groups. Such research provides valuable insights into the mechanistic aspects and potential chemical applications of these compounds (M. Taki et al., 2000), (Laura Mola et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c1-7-21-11(19)10(9-8-24-13(16)17-9)18-23-15(5,6)12(20)22-14(2,3)4/h8H,7H2,1-6H3,(H2,16,17)/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGJDTAQZPCVCX-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC(C)(C)C(=O)OC(C)(C)C)/C1=CSC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-aminothiazole-4-yl)-2-(1-tert-butoxycarbonyl-1-methylethoxyimino)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)

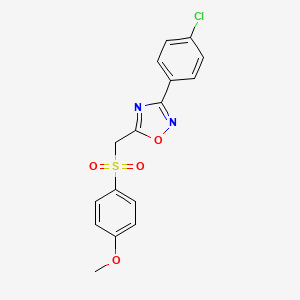
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)
![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)
![(Z)-ethyl 1-benzyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2415847.png)
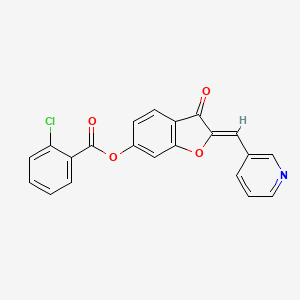
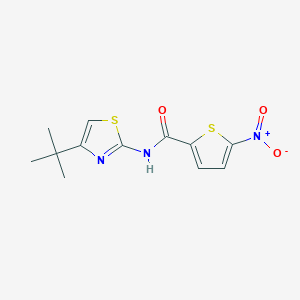
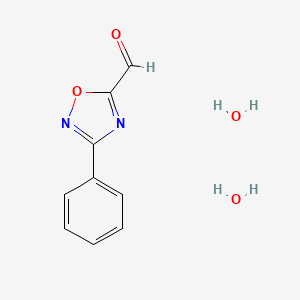
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)

